

physicochemical properties of 5-Nitro-2-(trifluoromethyl)benzoic acid

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Compound of Interest

Compound Name: 5-Nitro-2-(trifluoromethyl)benzoic acid

Cat. No.: B1444802

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An In-depth Technical Guide to the Physicochemical Properties of **5-Nitro-2-(trifluoromethyl)benzoic acid**

Introduction

5-Nitro-2-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid characterized by the presence of two potent electron-withdrawing groups: a nitro group (-NO₂) at the 5-position and a trifluoromethyl group (-CF₃) at the 2-position. These substituents significantly influence the molecule's electronic properties, acidity, reactivity, and lipophilicity. As a result, this compound serves as a valuable and versatile building block in medicinal chemistry and materials science, particularly in the synthesis of complex pharmaceuticals and agrochemicals.^[1] The strategic placement of the fluoroalkyl and nitro moieties can enhance the pharmacokinetic profiles, metabolic stability, and binding affinities of target molecules.

This guide provides a comprehensive overview of the core physicochemical properties of **5-Nitro-2-(trifluoromethyl)benzoic acid**, offering field-proven insights and detailed experimental protocols for its characterization. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this key synthetic intermediate.

Chemical Identity and Structure

The structural and identifying information for **5-Nitro-2-(trifluoromethyl)benzoic acid** is fundamental for its accurate use and documentation in research and development.

Chemical Structure:

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Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	5-nitro-2-(trifluoromethyl)benzoic acid	[2]
CAS Number	847547-06-2	[2] [3]
Molecular Formula	C ₈ H ₄ F ₃ NO ₄	[2] [3] [4]
Molecular Weight	235.12 g/mol	[1] [2] [3] [5]
Canonical SMILES	O=C(O)C1=CC(--INVALID-LINK--[O-])=CC=C1C(F)(F)F	[2]
InChI	InChI=1S/C8H4F3NO4/c9-8(10,11)6-2-1-4(12(15)16)3-5(6)7(13)14/h1-3H,(H,13,14)	[2]

| InChI Key | XBARJDIECXHLTI-UHFFFAOYSA-N | [\[2\]](#) |

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical and biological systems. While specific experimental data for **5-Nitro-2-(trifluoromethyl)benzoic**

acid is not extensively documented in publicly available literature, properties can be estimated based on related structures and determined using standard experimental protocols. The compound is typically supplied as a solid.[2][4]

Table 2: Summary of Physicochemical Properties

Property	Value	Notes
Physical State	Solid	[2][4]
Melting Point	Data not available	The related isomer, 3-Nitro-5-(trifluoromethyl)benzoic acid, has a melting point of 127-129 °C.[6] The parent compound, 2-(Trifluoromethyl)benzoic acid, melts at 107-110 °C.
Boiling Point	Data not available	The related isomer, 3-Nitro-5-(trifluoromethyl)benzoic acid, has a boiling point of 309.8°C at 760 mmHg.[6]
pKa	Data not available	The pKa is predicted to be low due to strong electron-withdrawing groups. For comparison, 2-fluorobenzoic acid has a pKa of 3.27.[7] The predicted pKa for the related isomer 2-Nitro-5-(trifluoromethoxy)benzoic acid is 1.86.[8][9]

| Solubility | Soluble in DMSO | [10] |

Analytical Characterization: Purity Assessment

Ensuring the purity of a synthetic intermediate is critical for the success of subsequent reactions and the integrity of the final product. High-Performance Liquid Chromatography

(HPLC) is a robust and highly sensitive method for assessing the purity of compounds like **5-Nitro-2-(trifluoromethyl)benzoic acid**.[\[11\]](#)

Expertise & Causality: Why HPLC?

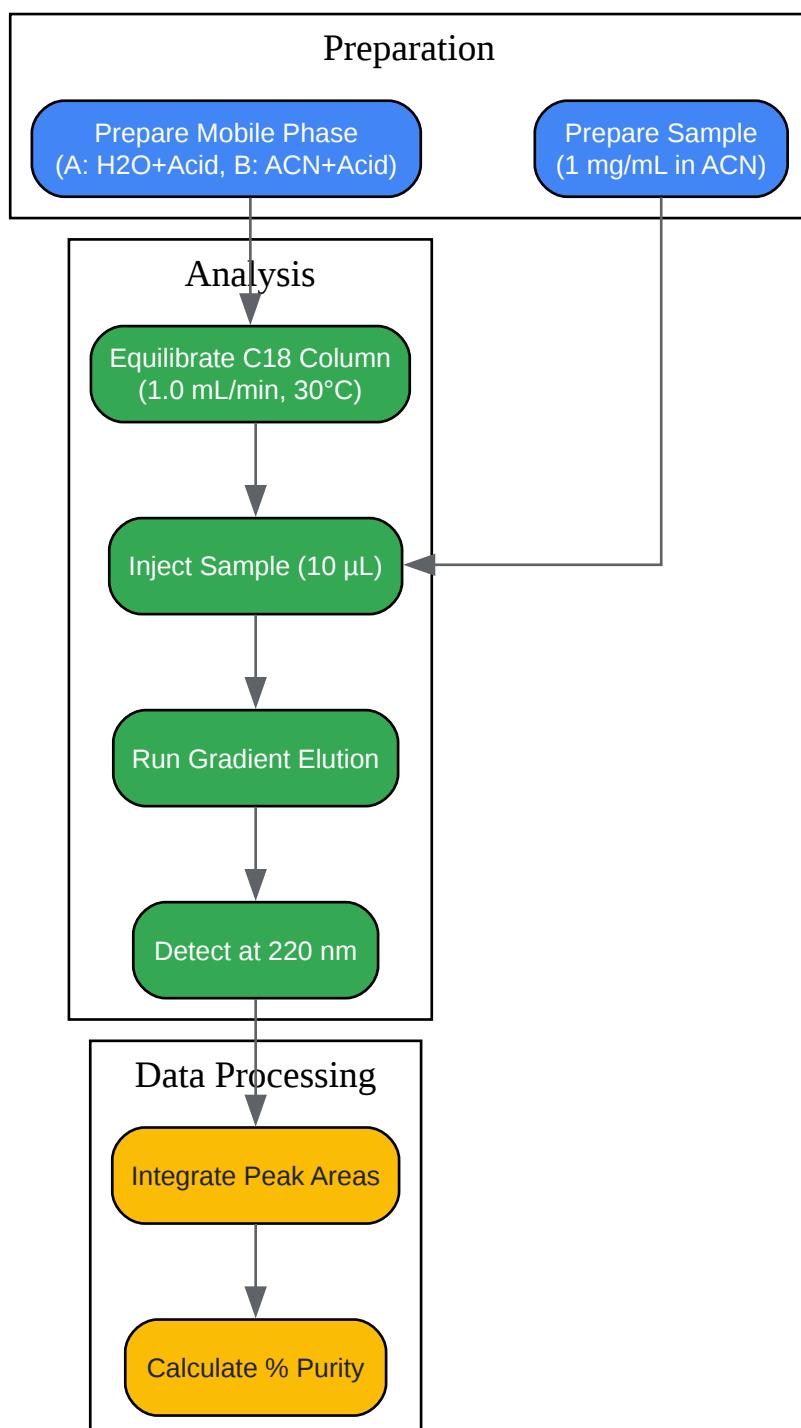
HPLC is the preferred method for several reasons. Its high resolving power allows for the separation of the main compound from closely related structural isomers (e.g., 3-Nitro-2-(trifluoromethyl)benzoic acid) and unreacted starting materials, which may be present as impurities.[\[11\]](#) A reversed-phase C18 column is typically chosen for aromatic acids because its nonpolar stationary phase effectively retains the compound, while a polar mobile phase (often a mixture of acetonitrile and water with an acid modifier like formic or trifluoroacetic acid) allows for controlled elution. The acid modifier ensures the carboxylic acid remains protonated, leading to sharper peaks and better chromatographic performance. UV detection is ideal as the aromatic ring and nitro group are strong chromophores.

Experimental Protocol: Purity Determination by HPLC

- Mobile Phase Preparation:
 - Mobile Phase A: Prepare 0.1% (v/v) formic acid in deionized water.
 - Mobile Phase B: Prepare 0.1% (v/v) formic acid in acetonitrile.
 - Degas both mobile phases using sonication or vacuum filtration to prevent bubble formation in the system.
- Sample Preparation:
 - Accurately weigh approximately 1 mg of **5-Nitro-2-(trifluoromethyl)benzoic acid**.
 - Dissolve the sample in 1 mL of acetonitrile to create a 1 mg/mL stock solution.
 - Further dilute as necessary to fall within the linear range of the detector.
- Instrumentation & Conditions:
 - HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Column Temperature: 30 °C to ensure run-to-run reproducibility.
- Flow Rate: 1.0 mL/min.
- Detector Wavelength: 220 nm, where both the benzoic acid and nitro-aromatic structures exhibit strong absorbance.[11]
- Injection Volume: 10 µL.[11]
- Gradient Elution:
 - 0-15 min: 10% to 90% Mobile Phase B
 - 15-18 min: Hold at 90% Mobile Phase B
 - 18-20 min: Return to 10% Mobile Phase B
 - 20-25 min: Column re-equilibration at 10% Mobile Phase B
- Data Analysis:
 - Integrate the area of all peaks in the chromatogram.
 - Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Visualization: HPLC Purity Assessment Workflow

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Caption: Workflow for HPLC purity assessment.

Solubility Profile

The solubility of **5-Nitro-2-(trifluoromethyl)benzoic acid** is a critical parameter for its application in synthesis, dictating the choice of reaction solvents and purification methods. Due to the presence of the polar carboxylic acid and nitro groups, alongside the nonpolar trifluoromethyl-substituted benzene ring, its solubility can vary significantly across different solvents.

Expertise & Causality: Solvent Selection

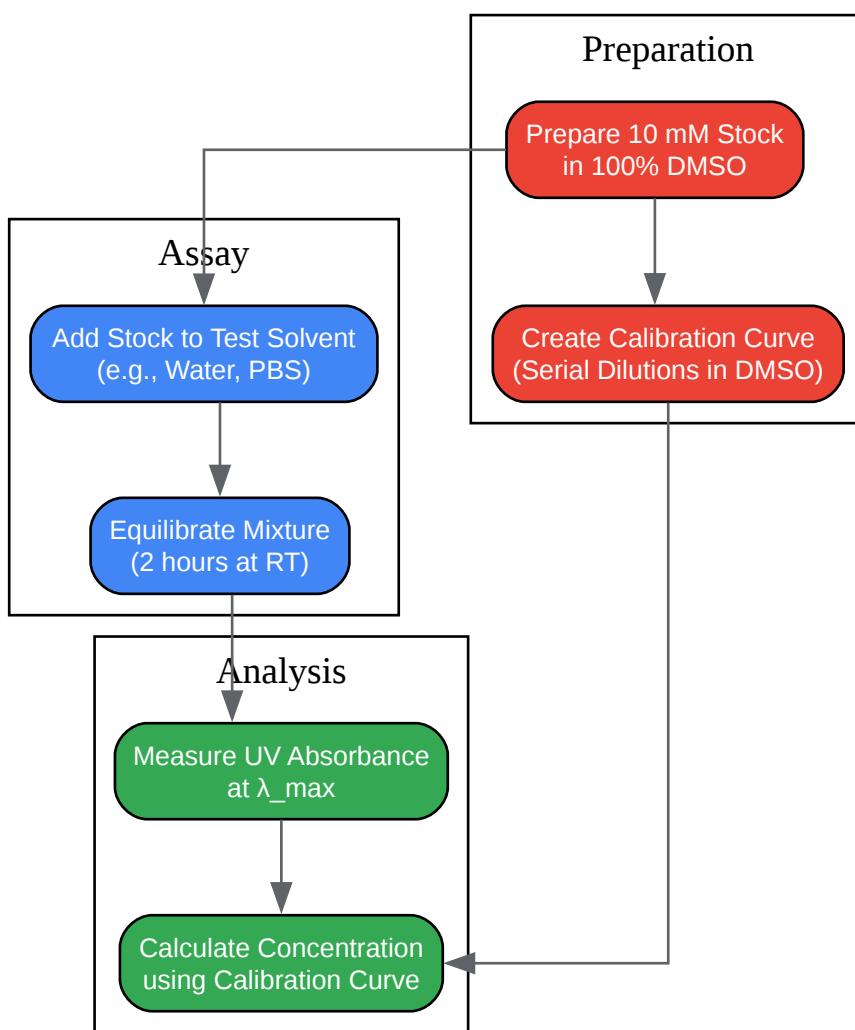
Aromatic acids like this one are typically poorly soluble in water but show good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), as well as alcohols like methanol and ethanol.^[10] DMSO is an excellent choice for creating stock solutions for screening purposes due to its high solvating power.^[10] For synthetic reactions, a solvent must be chosen that not only dissolves the starting material but is also compatible with the reaction conditions and reagents.

Experimental Protocol: Kinetic Solubility Determination by UV-Vis Spectroscopy

- Preparation of Standards:
 - Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in 100% DMSO.
 - Create a calibration curve by preparing a series of dilutions of the stock solution in DMSO.
 - Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_{max}).
- Sample Preparation:
 - Add a small, precise volume of the DMSO stock solution to a known volume of the test solvent (e.g., water, phosphate-buffered saline) in a 96-well plate.
 - The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.
- Measurement and Analysis:

- Mix the samples thoroughly and allow them to equilibrate for a set period (e.g., 2 hours) at a controlled temperature.
- Measure the absorbance of each sample.
- Compare the absorbance of the test sample to the calibration curve to determine the concentration of the dissolved compound. This value represents the kinetic solubility.

Visualization: Solubility Determination Workflow



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Caption: Workflow for kinetic solubility determination.

Acidity and pKa

The acidity of the carboxylic acid proton is significantly enhanced by the strong inductive and resonance electron-withdrawing effects of the ortho-trifluoromethyl and para-nitro groups. This makes **5-Nitro-2-(trifluoromethyl)benzoic acid** a relatively strong organic acid, which influences its reactivity and its ionization state in different pH environments. A low pKa value is expected, indicating that it will exist predominantly in its deprotonated carboxylate form at physiological pH.

Expertise & Causality: pKa Determination

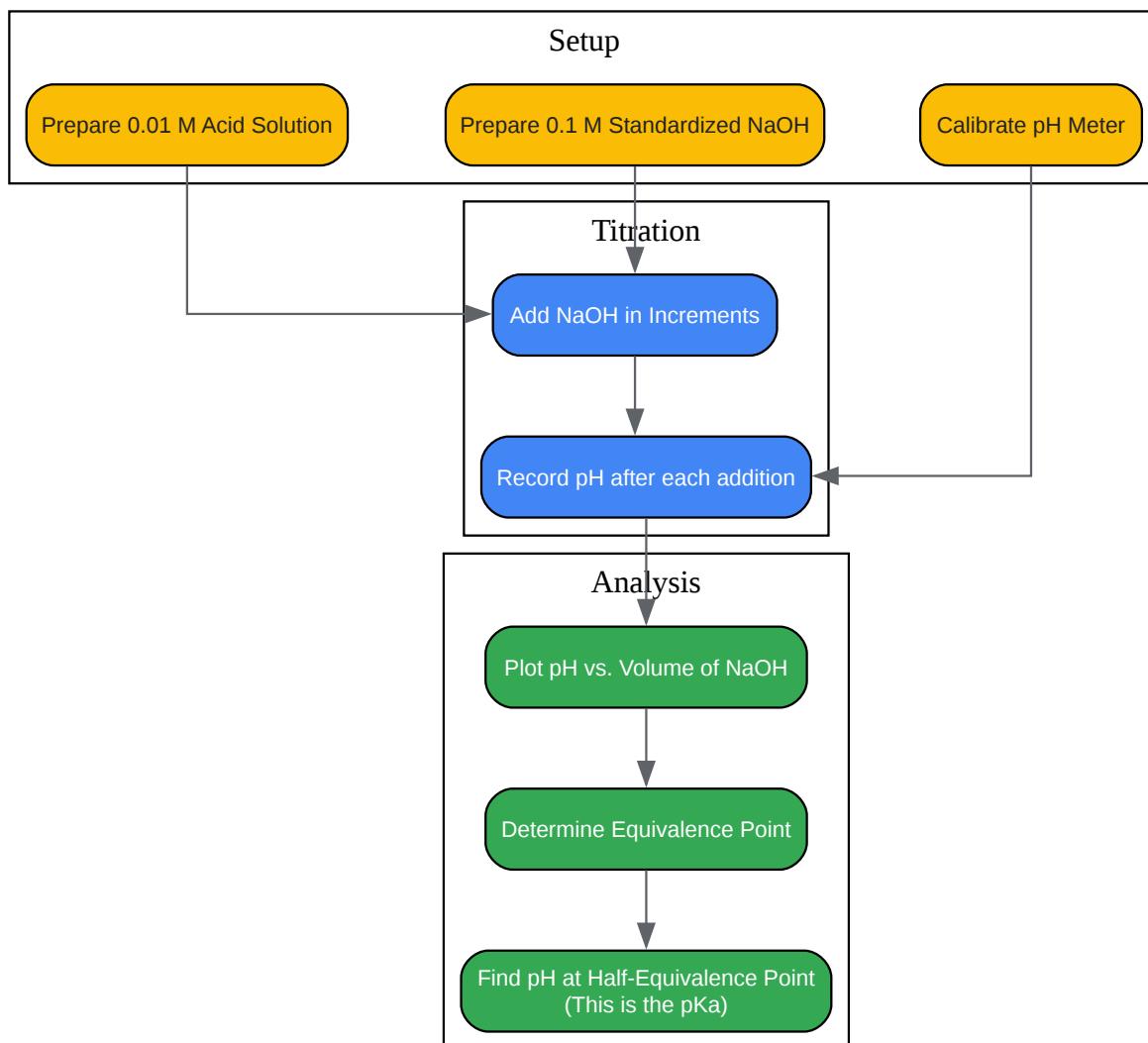
Potentiometric titration is a classic and reliable method for determining the pKa of an acid. It involves monitoring the pH of a solution of the acid as a standardized base (e.g., NaOH) is added incrementally. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated acid and its conjugate base are equal. This self-validating system provides a direct measure of the compound's acidity.

Experimental Protocol: pKa Determination by Potentiometric Titration

- Solution Preparation:
 - Accurately prepare a solution of the compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.
 - Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).
- Titration Procedure:
 - Calibrate a pH meter using standard buffer solutions.
 - Place a known volume of the acid solution in a beaker and immerse the pH electrode.
 - Add the standardized base in small, precise increments using a burette.
 - Record the pH of the solution after each addition, allowing the reading to stabilize.

- Data Analysis:
 - Plot the measured pH versus the volume of base added.
 - Determine the equivalence point, which is the point of maximum slope on the titration curve (or the peak of the first derivative plot).
 - The volume of base at the half-equivalence point is half the volume required to reach the equivalence point.
 - The pKa is the pH value recorded at the half-equivalence point.

Visualization: pKa Determination Workflow

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Caption: Workflow for pKa determination via titration.

Safety and Handling

Proper handling of **5-Nitro-2-(trifluoromethyl)benzoic acid** is essential to ensure laboratory safety. Based on data for structurally similar compounds, it should be treated as a hazardous chemical.

- **Hazards:** The compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13]
- **Handling:** Use only in a well-ventilated area, such as a chemical fume hood.[13][14] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12][15][16] Avoid breathing dust and prevent contact with skin and eyes.[13][14][15] Wash hands thoroughly after handling.[14][16]
- **Storage:** Store in a tightly closed container in a dry, cool, and well-ventilated place.[14][15][16] Keep away from incompatible materials such as strong oxidizing agents.[12][16]
- **Disposal:** Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][15]

Conclusion

5-Nitro-2-(trifluoromethyl)benzoic acid is a key synthetic intermediate whose utility is defined by its distinct physicochemical properties. The strong electron-withdrawing nature of its substituents results in high acidity and provides specific reactivity that is advantageous for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. While some experimental data points are not widely published, its properties can be reliably determined using the standard, self-validating protocols outlined in this guide. A thorough understanding and characterization of its purity, solubility, and acidity are paramount for its effective and safe use in research and development.

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